molecular formula C15H14ClN3O2 B12672778 4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride CAS No. 97-40-5

4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride

Cat. No.: B12672778
CAS No.: 97-40-5
M. Wt: 303.74 g/mol
InChI Key: ITVGNDNRQIXCLH-UHFFFAOYSA-N
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Description

4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride is a diazonium salt that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring substituted with benzoylamino, methoxy, and methyl groups. The diazonium group is known for its reactivity, making this compound a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride typically involves the diazotization of 4-(benzoylamino)-2-methoxy-5-methylaniline. The process begins with the nitration of 2-methoxy-5-methylaniline, followed by reduction to form the corresponding amine. This amine is then acylated with benzoyl chloride to yield 4-(benzoylamino)-2-methoxy-5-methylaniline. Finally, diazotization is carried out using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

    Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.

    Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or sodium carbonate.

    Reduction Reactions: Sodium sulfite or stannous chloride are commonly used reducing agents.

Major Products Formed

    Substitution Reactions: Products include halogenated, hydroxylated, or cyanated benzene derivatives.

    Coupling Reactions: Azo compounds with vibrant colors, useful in dye manufacturing.

    Reduction Reactions: Corresponding aniline derivatives.

Scientific Research Applications

4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Employed in the labeling of biomolecules for detection and imaging purposes.

    Medicine: Investigated for potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of azo dyes and pigments for textiles and printing.

Mechanism of Action

The mechanism of action of 4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride primarily involves its diazonium group. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with nucleophiles. This reactivity is harnessed in various synthetic applications, where the diazonium group acts as a leaving group, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzoylamino)-2,5-dimethoxybenzenediazonium chloride
  • 4-(Benzoylamino)-2-methoxybenzenediazonium chloride
  • 4-(Benzoylamino)-2-methylbenzenediazonium chloride

Uniqueness

4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride is unique due to the specific combination of substituents on the benzene ring, which imparts distinct reactivity and properties. The presence of both methoxy and methyl groups, along with the benzoylamino substituent, influences the compound’s stability and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes.

Properties

CAS No.

97-40-5

Molecular Formula

C15H14ClN3O2

Molecular Weight

303.74 g/mol

IUPAC Name

4-benzamido-2-methoxy-5-methylbenzenediazonium;chloride

InChI

InChI=1S/C15H13N3O2.ClH/c1-10-8-13(18-16)14(20-2)9-12(10)17-15(19)11-6-4-3-5-7-11;/h3-9H,1-2H3;1H

InChI Key

ITVGNDNRQIXCLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-]

Related CAS

27761-27-9 (Parent)

Origin of Product

United States

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